molecular formula C16H14N2O2S B5399232 2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-3-carboxamide

2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-3-carboxamide

Cat. No.: B5399232
M. Wt: 298.4 g/mol
InChI Key: IRLLXVOBUQKUPI-UHFFFAOYSA-N
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Description

2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-3-carboxamide is a complex organic compound that features a furan ring, a thiazole ring, and a carboxamide group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-3-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the furan ring. One common method involves the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with 2-methylfuran-3-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-3-carboxamide is unique due to the combination of its furan and thiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c1-11-14(7-8-20-11)15(19)17-9-13-10-21-16(18-13)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLLXVOBUQKUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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